Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
3-Bromo-4-phenylpyridine structure
Nome del prodotto:3-Bromo-4-phenylpyridine
Numero CAS:88345-89-5
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928

3-Bromo-4-phenylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyridine,3-bromo-4-phenyl-
    • 3-BROMO-4-PHENYLPYRIDINE
    • 3-bromanyl-4-phenyl-pyridine
    • 4-Phenyl-3-bromopyridine
    • Pyridine,3-bromo-4-phenyl
    • 3-Bromo-4-phenylpyridine (ACI)
    • AKOS023671717
    • J-511946
    • SY036468
    • DB-015235
    • SCHEMBL1203821
    • DTXSID70376582
    • BL000497
    • 88345-89-5
    • MFCD04114247
    • CS-0156411
    • LVNPADQPUYHCOR-UHFFFAOYSA-N
    • AS-45740
    • 3-Bromo-4-phenylpyridine
    • MDL: MFCD04114247
    • Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
    • Chiave InChI: LVNPADQPUYHCOR-UHFFFAOYSA-N
    • Sorrisi: BrC1C(C2C=CC=CC=2)=CC=NC=1

Proprietà calcolate

  • Massa esatta: 232.98400
  • Massa monoisotopica: 232.984
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 12.9A^2

Proprietà sperimentali

  • Densità: 1.426
  • Punto di fusione: 49-50
  • Punto di ebollizione: 293 ºC
  • Punto di infiammabilità: 131 ºC
  • Indice di rifrazione: 1.606
  • PSA: 12.89000
  • LogP: 3.51110

3-Bromo-4-phenylpyridine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi

3-Bromo-4-phenylpyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Bromo-4-phenylpyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-250mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
250mg
¥548.0 2022-04-28
eNovation Chemicals LLC
Y1200639-10g
3-Bromo-4-phenylpyridine
88345-89-5 95%
10g
$1275 2024-07-23
Apollo Scientific
OR9978-250mg
3-Bromo-4-phenylpyridine
88345-89-5
250mg
£25.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE595-50mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
50mg
205.0CNY 2021-07-14
Alichem
A023023232-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$1696.80 2023-08-31
TRC
B750993-10mg
3-Bromo-4-phenylpyridine
88345-89-5
10mg
$ 50.00 2022-06-06
Chemenu
CM120980-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$202 2023-02-17
Alichem
A023023232-500mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
500mg
$1019.20 2023-08-31
Matrix Scientific
187928-10g
3-Bromo-4-phenylpyridine
88345-89-5
10g
$1296.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-100mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
100mg
¥366.0 2022-04-28

3-Bromo-4-phenylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
Riferimento
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
Riferimento
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
2.4 Reagents: Water ;  70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
1.4 Reagents: Water ;  70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Riferimento
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Fan, Jinming ; et al, Organic Letters, 2019, 21(22), 9183-9187

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
3.2 Reagents: Water ;  rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
3.4 Reagents: Water ;  70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
4.2 Reagents: Water ;  rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
4.4 Reagents: Water ;  70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Riferimento
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

3-Bromo-4-phenylpyridine Raw materials

3-Bromo-4-phenylpyridine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine
A842547
Purezza:99%
Quantità:5g
Prezzo ($):345.0